3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219979-41-5
VCID: VC2831558
InChI: InChI=1S/C14H20ClNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
SMILES: CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride

CAS No.: 1219979-41-5

Cat. No.: VC2831558

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride - 1219979-41-5

Specification

CAS No. 1219979-41-5
Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
IUPAC Name 3-[(4-chloro-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H20ClNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Standard InChI Key NZCZVJSELGHEDE-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl
Canonical SMILES CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl

Introduction

Chemical Identity and Structural Properties

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride is a synthetic organic compound belonging to the pyrrolidine derivatives family. The compound is characterized by a pyrrolidine ring connected to a substituted phenoxy group via a methyl linker. Specifically, it features a 4-chloro-2-isopropylphenoxy moiety attached to the pyrrolidine ring structure, with the entire molecule existing as a hydrochloride salt .

The compound is identified by the CAS Registry Number 1219979-41-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C14H21Cl2NO, reflecting its composition of 14 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms (one from the phenoxy group and one from the hydrochloride salt), a single nitrogen atom, and one oxygen atom .

Structural Characteristics

The compound exhibits a three-dimensional structure with the following key components:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A methylene bridge connecting the pyrrolidine to the phenoxy group

  • A phenyl ring with chloro substitution at the para (4) position and an isopropyl group at the ortho (2) position

  • A hydrochloride salt formation at the pyrrolidine nitrogen

This specific arrangement of functional groups contributes to the compound's physicochemical properties and potential biological interactions .

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC14H21Cl2NO
Molecular Weight290.228 g/mol
Monoisotopic Mass289.100020 Da
Physical StateCrystalline solid (typical for hydrochloride salts)
SolubilityLikely soluble in polar solvents (water, alcohols)
ChemSpider ID25073721

The compound's molecular weight of approximately 290.23 g/mol places it in the low-to-medium molecular weight range for drug-like molecules, which is often significant for pharmacological applications . As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form, making it potentially more suitable for various research and pharmaceutical applications.

Comparison with Structural Analogs

The search results reveal several structurally related compounds that provide context for understanding the potential significance of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride.

Positional Isomers and Related Derivatives

CompoundCAS NumberMolecular FormulaKey Structural Difference
3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride1219979-41-5C14H21Cl2NOReference compound
3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride1220039-12-2C14H21Cl2NOPositional isomer with swapped chloro and isopropyl positions
3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride1220027-79-1C13H19Cl2NOLacks the methylene bridge between pyrrolidine and phenoxy
(R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride900512-34-7C10H13Cl2NOContains stereochemistry at C3 of pyrrolidine; simpler phenyl substitution

The existence of these related compounds suggests systematic exploration of this chemical space, possibly for structure-activity relationship studies in drug discovery efforts . The subtle structural variations among these compounds—such as positional isomerism of substituents or presence/absence of the methylene bridge—can significantly impact physicochemical properties and biological activities.

Structure-Activity Considerations

The development of multiple related structures suggests ongoing research into optimizing properties such as:

  • Binding affinity to biological targets

  • Metabolic stability

  • Pharmacokinetic properties

  • Selectivity among receptor subtypes

Such structural variations are common in medicinal chemistry programs aimed at discovering compounds with improved efficacy, reduced side effects, or enhanced drug-like properties.

Future Research Directions

The existence of 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride and its structural analogs in commercial catalogs suggests ongoing interest in this chemical class. Future research might explore:

Structure-Activity Relationship Studies

Systematic modification of the core structure could provide valuable insights into which structural features are essential for biological activity and which can be modified to optimize properties. Potential modifications might include:

  • Variation of the substituents on the phenyl ring

  • Exploration of alternative heterocyclic systems to replace the pyrrolidine

  • Investigation of stereochemistry's impact on activity

  • Modification of the linker between the pyrrolidine and phenoxy groups

Such studies could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Biological Target Identification

Dedicated screening programs could help identify specific biological targets with which 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride interacts. Based on structural similarities to other bioactive molecules, potential targets might include:

  • G-protein coupled receptors (particularly histamine receptors)

  • Ion channels

  • Transporters

  • Enzymes involved in neurotransmitter metabolism

Identifying specific targets would significantly enhance understanding of this compound's potential value in drug discovery .

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